molecular formula C18H22N2O3 B5113142 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide

3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide

Cat. No. B5113142
M. Wt: 314.4 g/mol
InChI Key: MLLOOJDWSUEMOR-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as J147, is a synthetic compound that has been studied for its potential neuroprotective and cognition-enhancing properties. J147 was first synthesized by the Salk Institute for Biological Studies in 2011 and has since gained attention for its promising effects in preclinical studies.

Mechanism of Action

The exact mechanism of action of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is not fully understood. However, it has been suggested that 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide may work by targeting multiple pathways involved in neurodegeneration, including the production of amyloid-beta and the activation of inflammatory pathways. 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to increase the expression of genes involved in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
In preclinical studies, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease. 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to reduce amyloid-beta levels and increase neurogenesis in the brain. Additionally, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied for its potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its potential therapeutic benefits in treating neurodegenerative diseases. Additionally, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to have a favorable safety profile in preclinical studies. However, one limitation of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its limited bioavailability, which may impact its effectiveness in clinical trials.

Future Directions

Future research on 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide may focus on improving its bioavailability and testing its effectiveness in clinical trials. Additionally, further studies may investigate the potential anti-inflammatory and antioxidant properties of 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide and its effects on other neurodegenerative diseases.

Synthesis Methods

3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the pyridine ring and subsequent reactions to form the benzamide and diethoxy groups.

Scientific Research Applications

3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied extensively for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. In preclinical studies, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in the brain. Additionally, 3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been studied for its potential anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3,4-diethoxy-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-22-16-7-6-15(12-17(16)23-5-2)18(21)20-13(3)14-8-10-19-11-9-14/h6-13H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLOOJDWSUEMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=NC=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-[1-(pyridin-4-yl)ethyl]benzamide

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